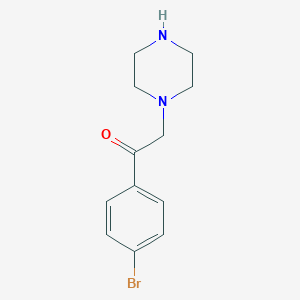

1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H15BrN2O . It is also known by other names such as 1-Acetyl-4-(4-bromophenyl)-piperazine and Ethanone, 1-[4-(4-bromophenyl)-1-piperazinyl]- .

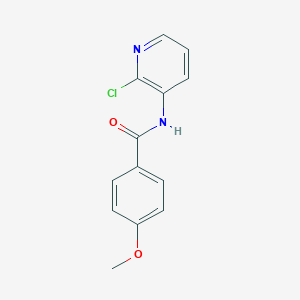

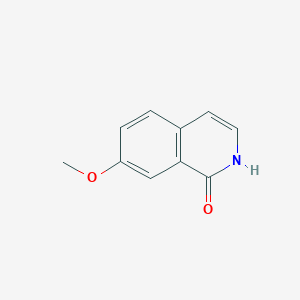

Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenyl group attached to a piperazine ring via an ethanone linker . The molecular weight of this compound is 283.16 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H15BrN2O), molecular weight (283.16), and its various synonyms . More specific properties such as melting point, boiling point, and solubility are not provided in the search results .Wissenschaftliche Forschungsanwendungen

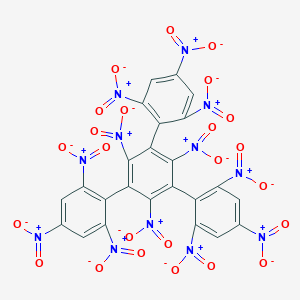

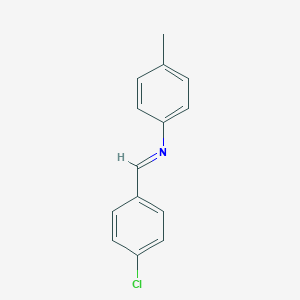

Hydrogen-Bonding Patterns

The compound 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone and its analogues have been studied for their hydrogen-bonding patterns. These studies reveal bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These hydrogen-bonding interactions are crucial for stabilizing the crystal structures of these compounds (Balderson et al., 2007).

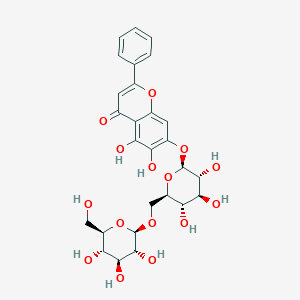

Antipsychotic Activity

Research into the pharmacological applications of 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone derivatives has shown considerable anti-dopaminergic and anti-serotonergic activity, indicating potential as antipsychotic drugs. Specific derivatives have shown impressive antipsychotic profiles with lower potency for catalepsy induction, suggesting their value in designing compounds with desired pharmacological profiles (Bhosale et al., 2014).

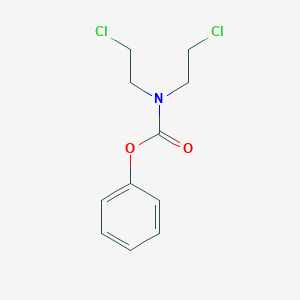

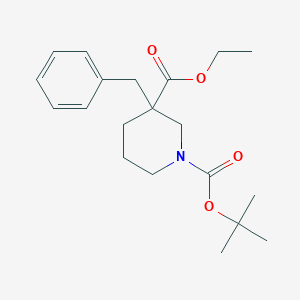

Synthesis Techniques

The compound and its derivatives have been synthesized using various techniques, including one-pot Biginelli synthesis, highlighting efficient methods for obtaining dihydropyrimidinone derivatives containing the piperazine/morpholine moiety. These syntheses contribute to the development of novel compounds with potential pharmaceutical applications (Bhat et al., 2018).

Microwave-Assisted Synthesis

Efficient eco-friendly microwave-assisted synthesis methods have been reported for 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone derivatives, providing an advantageous approach over conventional methods in terms of reaction speed and environmental impact. The synthesis of specific triazole derivatives using microwave irradiation demonstrates the utility of this approach in creating novel compounds with potential biological activities (Said et al., 2020).

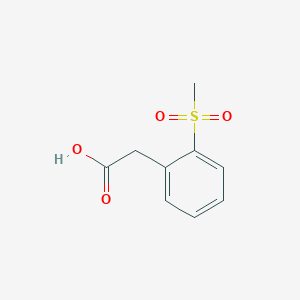

Electrochemical Synthesis

The electrochemical synthesis of new substituted phenylpiperazine derivatives from 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone has been explored, revealing a facile and environmentally friendly method for the synthesis of phenylpiperazine derivatives in aqueous solutions. This approach underscores the potential for green chemistry in the development of new chemical entities (Nematollahi & Amani, 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15/h1-4,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYCWKDPKBQIKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406241 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109607-56-9 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)